
4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide, also known as MPTP, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of mitochondrial complex I and has been shown to induce Parkinson's disease-like symptoms in animals and humans.
Mecanismo De Acción
4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide is a potent inhibitor of mitochondrial complex I, which is an essential component of the electron transport chain. By inhibiting complex I, 4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide disrupts the production of ATP, which leads to a decrease in energy production and an increase in oxidative stress. This, in turn, leads to the selective death of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide are well-documented. It has been shown to induce Parkinson's disease-like symptoms in animals and humans, including tremors, rigidity, and bradykinesia. 4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide also induces oxidative stress and inflammation in the brain, which can lead to further damage to dopaminergic neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide in lab experiments is its ability to selectively damage dopaminergic neurons in the substantia nigra, which closely mimics the pathophysiology of Parkinson's disease. However, the use of 4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide also has several limitations. It is a potent neurotoxin and can be dangerous if not handled properly. Additionally, the model is not perfect and does not fully replicate the complex nature of Parkinson's disease.
Direcciones Futuras
There are several future directions for the use of 4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide in scientific research. One area of focus is the development of new therapies for the treatment of Parkinson's disease. Researchers are also exploring the use of 4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide in the study of other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is a need for further research into the mechanisms of 4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide-induced neurotoxicity and the development of new models that better replicate the complex nature of Parkinson's disease.
Métodos De Síntesis
4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide can be synthesized through a series of chemical reactions involving 4-morpholineethanesulfonic acid, 2,2,2-trifluoroethylamine, and pyrrole-2-carboxylic acid. The synthesis process is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide has been extensively used in scientific research to study the mechanisms of Parkinson's disease. It has been shown to selectively damage dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This model has been used to study the pathophysiology of Parkinson's disease and to develop new therapies for the treatment of this debilitating disorder.
Propiedades
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O4S/c12-11(13,14)7-16-10(18)9-5-8(6-15-9)22(19,20)17-1-3-21-4-2-17/h5-6,15H,1-4,7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWRDCHAHDFBKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CNC(=C2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B7465840.png)
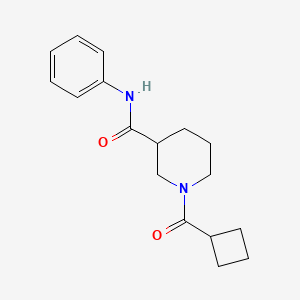
![N-[(2-methoxyphenyl)methyl]-2-[[5-methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7465854.png)
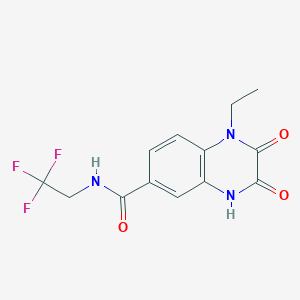
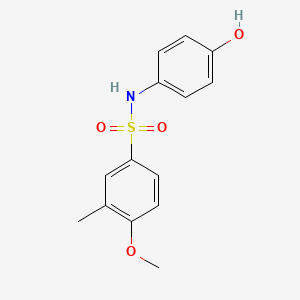
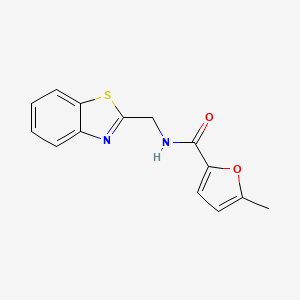
![[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465887.png)
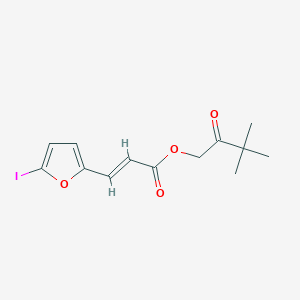
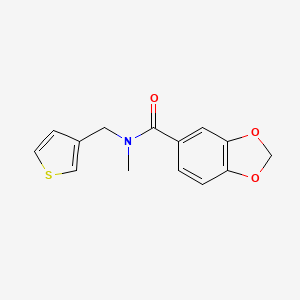
![N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide](/img/structure/B7465918.png)
![2-(4-bromophenoxy)-N-[2-(tert-butylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7465926.png)
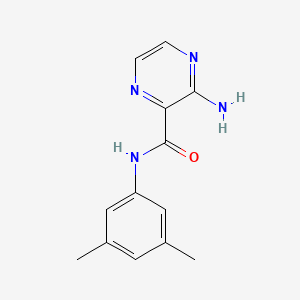
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-quinolin-8-ylacetamide](/img/structure/B7465941.png)
![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7465947.png)